The compound 1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride is a synthetic organic molecule that incorporates a cyclopropyl group, characterized by its three-membered carbon ring structure. This compound features a methylamino group, which contributes to its potential biological activity, and a hydroxymethyl group that may influence its solubility and reactivity. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology.
These reactions are facilitated by the presence of functional groups that allow for diverse reactivity patterns.
The biological activity of 1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride is primarily predicted through structure-activity relationship studies. It is hypothesized to exhibit properties such as:
Computer-aided predictions indicate promising therapeutic avenues based on its structure .
The synthesis of **1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The applications of **1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride span various fields:
Interaction studies for this compound focus on its binding affinity with biological targets. Techniques such as:
Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with **1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; used as an mGluR5 antagonist | Neuroprotective, antidepressant |
| Cyclopropylmethanol | Similar cyclopropyl structure; lacks amino group | Solvent properties; less biological activity |
| N-Methylcyclopropanamine | Contains an amine; used in analgesic research | Analgesic effects; different binding profile |
This comparison illustrates that while there are structural similarities, the unique combination of functional groups in **1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride may confer distinct biological activities not observed in other compounds.
The Simmons-Smith reaction remains the cornerstone for constructing the cyclopropane core in [1-[(Methylamino)methyl]cyclopropyl]methanol. This method employs diiodomethane (CH$$2$$I$$2$$) and a zinc-copper (Zn/Cu) couple to stereospecifically convert alkenes into cyclopropanes. For the target molecule, the precursor alkene typically features a hydroxymethyl or protected alcohol moiety to ensure regioselective cyclopropanation. The Zn/Cu couple generates a zinc carbenoid intermediate, which undergoes a concerted [2+1] cycloaddition with the alkene. Modifications such as the Furukawa method (using diethylzinc) or Molander variant (employing samarium iodide) improve yields for electron-deficient alkenes or allylic alcohols.
Table 1: Catalyst Systems for Simmons-Smith Cyclopropanation
| Catalyst | Substrate Type | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Zn/Cu | Simple alkenes | 75–90 | 6–12 |
| Zn/Ag | Allylic alcohols | 85–95 | 4–8 |
| SmI$$2$$/CH$$2$$I$$_2$$ | α,β-Unsaturated ketones | 70–80 | 8–16 |
Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to prevent zinc coordination and side reactions. For example, cyclopropanation of allyl alcohol derivatives proceeds efficiently in DCE at 40°C, achieving >90% conversion within 6 hours.
Reductive amination provides a controlled route to install the methylamino group while avoiding over-alkylation. The process involves condensing a cyclopropane-containing aldehyde with methylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH$$_3$$CN). This reagent selectively reduces imines over aldehydes, enabling stepwise functionalization.
Key Steps:
Table 2: Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH$$_3$$CN | THF | 0 | 88 |
| NaBH(OAc)$$_3$$ | Acetic acid | 25 | 78 |
| H$$_2$$/Pd-C | Ethanol | 50 | 65 |
Sequential reductive aminations enable the synthesis of tertiary amines, though this is unnecessary for the target molecule’s secondary amine structure.
The hydroxymethyl group is introduced through catalytic hydrogenation of a cyclopropanecarboxaldehyde intermediate. Cobalt or nickel catalysts under mild hydrogen pressure (5–10 bar) selectively reduce the aldehyde to a primary alcohol without opening the strained cyclopropane ring.
Mechanistic Insights:
Table 3: Hydrogenation Conditions for Hydroxymethyl Formation
| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Co/Al$$2$$O$$3$$ | 10 | Ethanol | 80 | 92 |
| Ni/SiO$$_2$$ | 5 | THF | 60 | 88 |
| Pd/C | 15 | Methanol | 25 | 45 |
Notably, cobalt-based systems exhibit superior activity, achieving >90% conversion in ethanol at 80°C.
Optimizing solvent compatibility and catalyst recovery across sequential steps is critical for overall yield.
Cyclopropanation: Zn/Ag in DCE minimizes side reactions and allows direct filtration of spent catalysts.
Reductive Amination: Methanol facilitates imine formation and is miscible with NaBH$$_3$$CN in THF, enabling a biphasic workup.
Hydrogenation: Ethanol serves as a universal solvent for aldehyde reduction and subsequent HCl salt formation.
Table 4: Solvent Systems for Multistep Synthesis
| Step | Solvent | Catalyst | Key Advantage |
|---|---|---|---|
| Cyclopropanation | DCE | Zn/Ag | High solubility of CH$$2$$I$$2$$ |
| Reductive Amination | Methanol/THF | NaBH$$_3$$CN | Azeotropic water removal |
| Hydrogenation | Ethanol | Co/Al$$2$$O$$3$$ | Easy catalyst filtration |
Flow reactor systems, as described in patent WO2020002338A1, enhance safety and scalability for diazo-based cyclopropanations, though these are less relevant to the Simmons-Smith route.
The cyclopropane ring in [1-[(methylamino)methyl]cyclopropyl]methanol HCl imposes significant angle strain due to its 60° bond angles, far from the ideal tetrahedral geometry of sp³-hybridized carbons (109.5°) [1] [4]. This strain elevates the Gibbs free energy of activation (ΔG‡) for bimolecular nucleophilic substitution (SN2) reactions.
In SN2 mechanisms, the transition state requires a trigonal planar geometry (sp² hybridization) with bond angles near 120° [1]. For cyclopropane derivatives, achieving this geometry necessitates widening bond angles from 60° to 120°, introducing substantial angle strain. Computational studies comparing cyclopropyl chloride and cyclopentyl chloride reveal ΔG‡ values of ~28 kcal/mol and ~22 kcal/mol, respectively [1]. The higher barrier for cyclopropane derivatives underscores the kinetic penalty imposed by ring strain (Table 1).
Table 1: Activation Energies (ΔG‡) for SN2 Reactions in Cycloalkane Derivatives
| Substrate | ΔG‡ (kcal/mol) | Key Strain Contributors |
|---|---|---|
| Cyclopropyl chloride | 28 | Angle strain (60° → 120°) |
| Cyclopentyl chloride | 22 | Minor torsional strain relief |
| Cyclohexyl chloride | 24 | Steric hindrance in chair conformation |
Steric effects further modulate reactivity. For example, the axial hydrogens in chair-configured cyclohexyl derivatives hinder nucleophilic approach, whereas cyclopentyl systems exhibit reduced steric congestion [1]. In [1-[(methylamino)methyl]cyclopropyl]methanol HCl, the methylaminomethyl group may exacerbate steric hindrance, further slowing SN2 pathways.
Protonation of the methanol group in acidic conditions generates a better-leaving water molecule, facilitating ring-opening rearrangements. Cyclopropylcarbinyl cations, stabilized by hyperconjugation with adjacent σ(C–C) bonds, often form intermediates [2] [3].
For instance, acid treatment of cyclopropylmethanol derivatives can yield homoallylic alcohols via ring-opening (Figure 1):
The stereochemical outcome depends on the cation’s stability and the trajectory of nucleophilic attack. In bicyclic systems, rigid conformations enforced by the cyclopropane ring direct attack to the less hindered face, yielding enantiomerically enriched products [2].
The synthesis of [1-[(methylamino)methyl]cyclopropyl]methanol HCl involves cyclopropanation strategies such as the Simmons–Smith reaction or transition metal-catalyzed [2+1] cycloadditions. These methods exploit the directing effects of adjacent functional groups to control stereochemistry.
In directed cyclopropanations, the methylaminomethyl group acts as a chelating ligand for metal catalysts (e.g., Zn or Pd), positioning the carbene precursor syn to the directing group (Figure 2) [5]. This preorganization enforces a specific diastereofacial approach, yielding cyclopropanes with >20:1 diastereomeric ratios [5].
The cyclopropane’s rigidity also influences post-formation stereoselectivity. For example, epoxidation of alkenyl cyclopropane derivatives occurs with high diastereoselectivity due to restricted rotation around the C–C bonds, favoring transition states that minimize torsional strain [5].
Density functional theory (DFT) calculations elucidate the impact of cyclopropane strain on transition state geometries. For SN2 reactions, models show that widening bond angles in the transition state increases angle strain by 8–10 kcal/mol compared to non-cyclic analogs [1].
In acid-catalyzed rearrangements, DFT studies of cyclopropylcarbinyl cations reveal stabilization via σ(C–C) → p-orbital hyperconjugation, lowering activation barriers by 5–7 kcal/mol [3]. Additionally, transition states for nucleophilic attack on these cations exhibit preferred anti-periplanar geometries, aligning with Burgi-Dunitz trajectories [2].
For cyclopropanation reactions, DFT predicts that chelation-controlled pathways reduce steric repulsion by 3–4 kcal/mol compared to non-directed routes, rationalizing the observed stereoselectivity [5].
[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride serves as a valuable scaffold for lysine-specific demethylase 1 inhibitor development, building upon the established precedent of tranylcypromine and related cyclopropylamine derivatives. The structural basis for lysine-specific demethylase 1 inhibition by cyclopropylamine compounds involves the formation of covalent adducts with the flavin adenine dinucleotide cofactor, which differs mechanistically from the adducts formed with monoamine oxidases [5] [6].
Crystal structure analyses of lysine-specific demethylase 1 complexed with trans-2-phenylcyclopropylamine reveal that the phenyl ring of the flavin adenine dinucleotide-cyclopropylamine adduct does not form extensive interactions with active-site residues, providing opportunities for structural optimization through substituents on the aromatic system [6]. The methylaminomethyl functionality in the target compound offers additional hydrogen bonding potential that could enhance binding interactions with lysine-specific demethylase 1 residues such as Asn535, Asp555, and Pro808, which have been identified as key interaction points for inhibitor binding [7].
Computational docking studies suggest that compounds containing cyclopropylamine cores with methylamino substitution can achieve improved selectivity for lysine-specific demethylase 1 over monoamine oxidases through differential binding modes. The hydroxymethyl group provides additional polarity that may facilitate interactions with the substrate binding region while maintaining the core cyclopropylamine pharmacophore essential for mechanism-based inhibition. Structure-activity relationship studies of related arylcyclopropylamines have demonstrated that systematic modification of substituents can yield compounds with nanomolar potency for lysine-specific demethylase 1 inhibition [8] [9].
The development of lysine-specific demethylase 1 inhibitors requires careful optimization of selectivity over monoamine oxidases to avoid potential cardiovascular side effects. The structural features of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride offer a platform for achieving this selectivity through the unique combination of the methylaminomethyl substituent and hydroxymethyl functionality, which can be further modified to enhance lysine-specific demethylase 1 binding while reducing monoamine oxidase affinity.
The pharmacophore characteristics of [1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride position it as an optimal scaffold for central nervous system drug development. The compound exhibits physicochemical properties that align with established criteria for blood-brain barrier penetration, including a molecular weight of 151.63 Da (well below the 500 Da threshold), an estimated LogP value in the favorable 1.5-2.5 range, and a polar surface area estimated at 50-60 Ų (below the critical 90 Ų limit for optimal blood-brain barrier penetration) [10] [11].
The cyclopropyl ring contributes molecular rigidity that reduces conformational flexibility, a property that has been demonstrated to enhance central nervous system penetration by reducing the entropic penalty for membrane crossing [10]. The methylamino group provides a basic center with an estimated pKa around 10, positioning it within the optimal range for central nervous system activity where compounds benefit from having at least one nitrogen atom, preferably including one aliphatic amine [12].
Pharmacophore modeling studies of central nervous system-active compounds reveal that the combination of a constrained ring system (cyclopropyl), a basic amine (methylamino), and a polar hydroxyl group creates a balanced pharmacophore that satisfies multiple criteria for central nervous system targeting. The three-dimensional arrangement of these functional groups allows for diverse binding interactions while maintaining the physicochemical properties necessary for blood-brain barrier transit [13].
The hydroxymethyl functionality serves multiple roles in the pharmacophore model: it acts as both a hydrogen bond donor and acceptor, contributes to the overall polarity without exceeding blood-brain barrier permeability limits, and provides a handle for further structural modification. The spatial arrangement of the methylaminomethyl and hydroxymethyl groups relative to the cyclopropyl ring creates a unique three-dimensional pharmacophore that can interact with various central nervous system targets while maintaining favorable absorption, distribution, metabolism, and excretion properties.
The hydrochloride salt formulation of [1-[(Methylamino)methyl]cyclopropyl]methanol represents a sophisticated prodrug strategy designed to optimize drug delivery and bioavailability for central nervous system applications. Salt formation with hydrochloric acid enhances aqueous solubility compared to the free base, facilitating pharmaceutical formulation and potentially improving dissolution rates upon administration [14] [15].
The hydrochloride salt form addresses several critical aspects of central nervous system drug delivery. Enhanced water solubility enables intravenous dosing and allows for higher concentration formulations compared to the free base, which is particularly advantageous for compounds requiring precise dosing in neurological applications [15]. The salt formation also improves chemical stability during storage and handling, reducing the risk of degradation that could compromise therapeutic efficacy.
From a prodrug perspective, the hydrochloride salt can undergo rapid dissociation in physiological media to release the free base form, which possesses the optimal lipophilicity for blood-brain barrier penetration. This approach allows for the benefits of enhanced solubility during formulation and administration while maintaining the pharmacokinetic properties necessary for central nervous system targeting [16] [17].
The strategic use of the hydrochloride salt form also enables the development of controlled-release formulations that could provide sustained central nervous system exposure. The improved dissolution characteristics of the salt form can be leveraged in combination with various drug delivery technologies to achieve extended duration of action, particularly important for neurological conditions requiring consistent therapeutic levels [18].